![molecular formula C22H20N2O5 B4176011 2-(4-biphenylyloxy)-N-(2-methoxy-4-nitrophenyl)propanamide](/img/structure/B4176011.png)
2-(4-biphenylyloxy)-N-(2-methoxy-4-nitrophenyl)propanamide
Overview
Description
2-(4-biphenylyloxy)-N-(2-methoxy-4-nitrophenyl)propanamide, commonly known as BPN, is a chemical compound used in scientific research applications. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit anti-inflammatory and analgesic properties.
Mechanism of Action
BPN acts by inhibiting the activity of COX-2 and lipoxygenases, thereby reducing the production of inflammatory mediators. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects
BPN has been shown to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to reduce the production of reactive oxygen species (ROS) and to inhibit the expression of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
One advantage of using BPN in lab experiments is its specificity for COX-2 and lipoxygenases, which allows researchers to study the role of these enzymes in inflammation and pain. However, BPN has a relatively short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in certain experimental settings.
Future Directions
Future research on BPN could focus on improving its pharmacokinetic properties, such as its half-life and bioavailability, to enhance its effectiveness in vivo. Additionally, BPN could be used in combination with other anti-inflammatory agents to enhance its therapeutic effects. Finally, further studies could investigate the potential use of BPN in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion
In conclusion, 2-(4-biphenylyloxy)-N-(2-methoxy-4-nitrophenyl)propanamide, or BPN, is a chemical compound with anti-inflammatory and analgesic properties. Its mechanism of action involves the inhibition of COX-2 and lipoxygenases, as well as the activation of NF-κB. BPN has been extensively studied for its scientific research applications, including its use in animal models of inflammation and pain. Future research on BPN could focus on improving its pharmacokinetic properties and investigating its potential use in the treatment of other inflammatory conditions.
Scientific Research Applications
BPN has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are involved in inflammation and pain. BPN has also been shown to inhibit the activity of lipoxygenases, which are involved in the production of leukotrienes, another group of inflammatory mediators.
properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-(4-phenylphenoxy)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-15(22(25)23-20-13-10-18(24(26)27)14-21(20)28-2)29-19-11-8-17(9-12-19)16-6-4-3-5-7-16/h3-15H,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQNMRKJZFXHOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-nitrophenyl)-2-(4-phenylphenoxy)propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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